![molecular formula C11H18ClNO B14478260 1,3,3-Trimethyl-6-azabicyclo[3.2.1]octane-6-carbonyl chloride CAS No. 65937-05-5](/img/structure/B14478260.png)
1,3,3-Trimethyl-6-azabicyclo[3.2.1]octane-6-carbonyl chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3,3-Trimethyl-6-azabicyclo[321]octane-6-carbonyl chloride is a bicyclic organic compound that features a nitrogen atom within its structure This compound is notable for its unique bicyclic framework, which imparts specific chemical properties and reactivity
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,3-Trimethyl-6-azabicyclo[3.2.1]octane-6-carbonyl chloride typically involves the cyclization of appropriate precursors. One common method involves the intramolecular cyclization of a suitable amine precursor under acidic conditions. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for further use in research and development.
化学反应分析
Types of Reactions
1,3,3-Trimethyl-6-azabicyclo[3.2.1]octane-6-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chloride group is replaced by other nucleophiles.
Oxidation and Reduction: The bicyclic structure can be modified through oxidation or reduction reactions, altering the oxidation state of the nitrogen atom or other functional groups.
Cyclization Reactions: The compound can undergo further cyclization to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids or bases for substitution reactions, oxidizing agents such as potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used
科学研究应用
1,3,3-Trimethyl-6-azabicyclo[3.2.1]octane-6-carbonyl chloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a valuable tool in the study of enzyme mechanisms and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism by which 1,3,3-Trimethyl-6-azabicyclo[3.2.1]octane-6-carbonyl chloride exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The bicyclic structure allows it to fit into specific binding sites, modulating the activity of the target molecule. This interaction can lead to changes in the biological pathway, resulting in the desired therapeutic or chemical effect.
相似化合物的比较
Similar Compounds
1,3,3-Trimethyl-6-azabicyclo[3.2.1]octane: A similar compound without the carbonyl chloride group, used in similar applications but with different reactivity.
2-Azabicyclo[3.2.1]octane: Another bicyclic compound with a different substitution pattern, used in drug discovery and chemical synthesis.
8-Azabicyclo[3.2.1]octane: A related compound with a different nitrogen position, known for its biological activity.
Uniqueness
1,3,3-Trimethyl-6-azabicyclo[3.2.1]octane-6-carbonyl chloride is unique due to its specific substitution pattern and the presence of the carbonyl chloride group. This imparts distinct chemical properties and reactivity, making it valuable in specific synthetic and research applications.
属性
CAS 编号 |
65937-05-5 |
|---|---|
分子式 |
C11H18ClNO |
分子量 |
215.72 g/mol |
IUPAC 名称 |
1,3,3-trimethyl-6-azabicyclo[3.2.1]octane-6-carbonyl chloride |
InChI |
InChI=1S/C11H18ClNO/c1-10(2)4-8-5-11(3,6-10)7-13(8)9(12)14/h8H,4-7H2,1-3H3 |
InChI 键 |
NKKVBKCOZLTBLI-UHFFFAOYSA-N |
规范 SMILES |
CC1(CC2CC(C1)(CN2C(=O)Cl)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


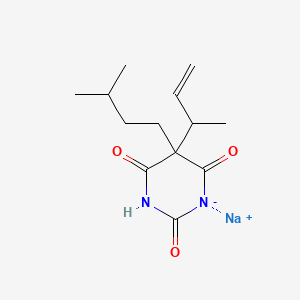
![7-Chloro-5-(2-chlorophenyl)-3H-pyrido[3,2-e][1,4]diazepine](/img/structure/B14478188.png)




methanone](/img/structure/B14478221.png)
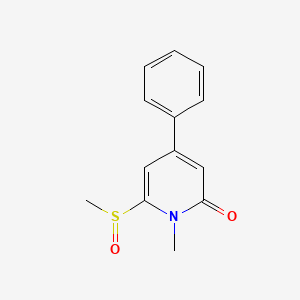
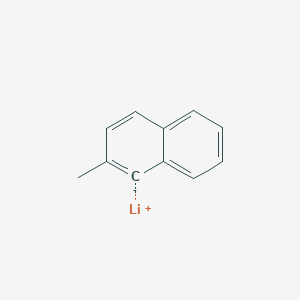

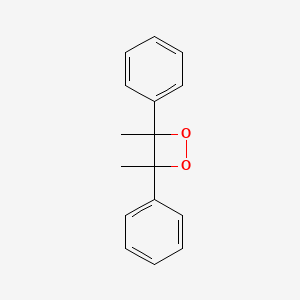
![2-({[(Prop-2-en-1-yl)oxy]carbonyl}amino)ethyl carbonochloridate](/img/structure/B14478247.png)
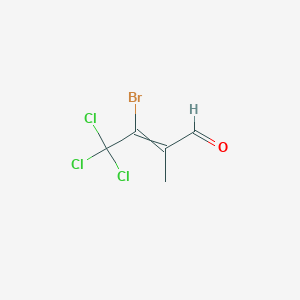
![2-[3-(1H-Imidazol-1-yl)-2-oxopropyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14478261.png)
